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Compound of Interest

Compound Name:
1-Benzylazetidine-3-carboxylic

acid

Cat. No.: B1364255 Get Quote

N-benzylazetidine-3-carboxylic acid is a heterocyclic organic compound featuring a four-

membered azetidine ring, a foundational structure in medicinal chemistry.[1] The molecule is

comprised of a central azetidine core functionalized with a carboxylic acid at the 3-position and

a benzyl group protecting the ring's nitrogen atom. This strategic combination of a constrained

scaffold (the azetidine ring) and key functional groups (a carboxylic acid for hydrogen bonding

and salt formation, and a lipophilic benzyl group) makes it a valuable and versatile building

block in the synthesis of novel therapeutic agents.[2][3] Understanding its fundamental

physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its

effective application in drug design, enabling researchers to predict and modulate

pharmacokinetic and pharmacodynamic outcomes. This guide provides a detailed examination

of these core properties and the experimental rationale for their determination.

Core Physicochemical Data at a Glance
A summary of the essential physicochemical and identifying properties of N-benzylazetidine-3-

carboxylic acid is presented below. These values form the basis for further experimental

investigation and computational modeling in a drug discovery context.
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Property Value Source

IUPAC Name
1-benzylazetidine-3-carboxylic

acid
PubChem[4]

CAS Number 94985-27-0 PubChem[4]

Molecular Formula C₁₁H₁₃NO₂ PubChem[4]

Molecular Weight 191.23 g/mol PubChem[4]

Canonical SMILES
C1C(CN1CC2=CC=CC=C2)C(

=O)O
PubChem[4][5]

Predicted XlogP -1.2 PubChem[4][5]

InChIKey
XVFKOLZJNKMHNL-

UHFFFAOYSA-N
PubChem[4]

Detailed Analysis and Experimental Protocols
The utility of a chemical scaffold in drug development is dictated by its physicochemical

properties. These parameters govern how the molecule behaves in biological systems,

influencing everything from solubility and membrane permeability to target engagement and

metabolic clearance. The following sections detail the significance of each core property and

provide robust, self-validating protocols for their experimental determination.

Acidity and Basicity (pKa)
Expertise & Experience: The pKa value, the pH at which a molecule is 50% ionized, is arguably

one of the most critical physicochemical parameters. N-benzylazetidine-3-carboxylic acid is

zwitterionic, possessing both a basic tertiary amine within the azetidine ring and an acidic

carboxylic acid group. Its ionization state at physiological pH (~7.4) will profoundly impact its

aqueous solubility, ability to cross cellular membranes, and its potential to interact with

biological targets through ionic bonds. Accurately determining its two distinct pKa values is

essential for developing relevant in vitro assays and predicting in vivo behavior.

Trustworthiness through a Self-Validating Protocol: Potentiometric Titration
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Potentiometric titration is the gold-standard method for pKa determination due to its precision

and direct measurement of proton exchange.[6]

Step-by-Step Methodology:

Preparation: Accurately weigh and dissolve a sample of N-benzylazetidine-3-carboxylic acid

in deionized water. If solubility is limited, a water/methanol co-solvent system can be

employed.

Acidic pKa Determination: Titrate the solution with a standardized solution of a strong acid

(e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will

protonate the carboxylate group.

Basic pKa Determination: In a separate experiment, titrate the sample solution with a

standardized solution of a strong base (e.g., 0.1 M NaOH). This will deprotonate the

protonated azetidine nitrogen.

Data Analysis: Plot the pH reading against the volume of titrant added for each titration.

pKa Calculation: The pKa is the pH value at the midpoint of the buffer region of the titration

curve (the half-equivalence point), which corresponds to the inflection point of the curve's

first derivative.[6][7]

Causality Behind Experimental Choices:Potentiometric titration is chosen for its accuracy and

directness. It avoids the complications of chromophore requirements needed for

spectrophotometric methods and provides a complete profile of the molecule's acid-base

behavior.

Experimental Workflow: pKa Determination by Potentiometric Titration
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Caption: Workflow for pKa determination via potentiometric titration.
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Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its

pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It is

quantified as the partition coefficient (P) between an organic and an aqueous phase.[8]

LogP refers to the partition coefficient of the neutral species.

LogD is the distribution coefficient at a specific pH, accounting for all ionized and neutral

species. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter as

it reflects the molecule's behavior under physiological conditions. A LogD₇.₄ value between 1

and 3 is often considered optimal for oral absorption.

Trustworthiness through a Self-Validating Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining

LogP/LogD, as it measures the partitioning of a compound at thermodynamic equilibrium.[7][8]

Step-by-Step Methodology:

Phase Preparation: The two immiscible phases, n-octanol (organic) and an aqueous buffer

(e.g., phosphate buffer at pH 7.4 for LogD₇.₄), are mutually saturated by mixing them

overnight and then separating them.[9] This prevents volume changes during the

experiment.

Partitioning: A known concentration of N-benzylazetidine-3-carboxylic acid is dissolved in the

aqueous phase. An equal volume of the pre-saturated n-octanol is added.

Equilibration: The mixture is agitated vigorously in a sealed vial for several hours (or until

equilibrium is confirmed) at a constant temperature.[7]

Phase Separation: The two phases are separated by centrifugation to ensure a clean

interface.

Quantification: The concentration of the compound in both the aqueous and n-octanol

phases is accurately measured using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation: LogD is calculated using the formula: LogD = log₁₀ ( [Concentration in n-octanol]

/ [Concentration in aqueous phase] ).[10]

Causality Behind Experimental Choices:n-Octanol is the industry standard organic phase

because its combination of a polar hydroxyl group and a nonpolar alkyl chain serves as a

reasonable surrogate for the amphipathic nature of biological membranes. Measuring the

concentration in both phases provides a mass balance check, ensuring the trustworthiness of

the result.

Experimental Workflow: LogD Determination by Shake-Flask Method

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0056-Calc-logP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-saturate n-octanol
and aqueous buffer (pH 7.4)

Dissolve compound in
aqueous phase

Mix phases and
agitate to equilibrium

Separate phases via
centrifugation

Quantify compound in
BOTH phases via HPLC-UV

Calculate LogD = log([org]/[aq])

LogD Value
 

Add excess solid compound
to aqueous buffer (pH 7.4)

Agitate at constant
temperature for 24-48h

Filter or centrifuge to
remove undissolved solid

Analyze clear supernatant
concentration via HPLC

Solubility Value (µg/mL or µM)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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